molecular formula C8H7F4N B1349817 5-Fluoro-2-(trifluoromethyl)benzylamine CAS No. 231291-14-8

5-Fluoro-2-(trifluoromethyl)benzylamine

Cat. No.: B1349817
CAS No.: 231291-14-8
M. Wt: 193.14 g/mol
InChI Key: ZRDWPCJUMDGSCG-UHFFFAOYSA-N
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Preparation Methods

5-Fluoro-2-(trifluoromethyl)benzylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-trifluoromethylbenzylamine with hydrofluoric acid to form a hydrofluoric acid salt of this compound . This intermediate is then neutralized with sodium carbonate or another alkali to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes . The presence of fluorine atoms in the compound enhances its reactivity and binding affinity, making it a valuable tool in research and development.

Comparison with Similar Compounds

5-Fluoro-2-(trifluoromethyl)benzylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDWPCJUMDGSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372149
Record name 5-Fluoro-2-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-14-8
Record name 5-Fluoro-2-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231291-14-8
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